molecular formula C14H7BrCl2N2 B1524401 2-(4-Bromophényl)-4,7-dichloroquinazoline CAS No. 405933-94-0

2-(4-Bromophényl)-4,7-dichloroquinazoline

Numéro de catalogue: B1524401
Numéro CAS: 405933-94-0
Poids moléculaire: 354 g/mol
Clé InChI: NGPYFVCYASNVSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of 2-(4-Bromophenyl)-4,7-dichloroquinazoline enhances its reactivity and potential for various chemical transformations.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits significant inhibitory effects on various kinases involved in cancer signaling pathways. Quinazoline derivatives are often studied for their anti-cancer properties due to their ability to interfere with kinase activity, which is crucial in tumor growth and proliferation. For example, studies have shown that structurally similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer) .

Case Study:
A study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against multiple human cancer cell lines. Among these, compounds with similar structures to 2-(4-Bromophenyl)-4,7-dichloroquinazoline demonstrated promising antitumor activity, leading to further investigations into their mechanisms of action .

Antiviral Properties

The compound's structural characteristics suggest potential applications in antiviral drug development. Specifically, it has been noted that quinazoline derivatives may serve as dengue virus entry inhibitors, which is critical given the global health burden posed by dengue fever . This highlights the importance of exploring 2-(4-Bromophenyl)-4,7-dichloroquinazoline in the context of viral infections.

Synthesis and Structural Insights

The synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline typically involves multi-step organic reactions. The molecular formula for this compound is C14H7BrCl2N2, with a molecular weight of 305.05 g/mol. Its unique halogenation pattern contributes to its biological activity and reactivity .

Future Directions and Research Opportunities

The ongoing research into quinazoline derivatives like 2-(4-Bromophenyl)-4,7-dichloroquinazoline suggests several future directions:

  • Expanded Biological Testing: Further exploration of its antimicrobial and anti-inflammatory properties could reveal additional therapeutic applications.
  • Mechanistic Studies: Understanding the detailed mechanisms by which this compound interacts with specific biological targets will aid in optimizing its structure for enhanced efficacy.
  • Formulation Development: Investigating suitable formulations for effective delivery could enhance its clinical applicability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 4,7-dichloroquinazoline.

    Coupling Reaction: The key step involves a coupling reaction between 4-bromoaniline and 4,7-dichloroquinazoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 100°C).

Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)-4,7-dichloroquinazoline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Bromophenyl)-4,7-dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and different physicochemical properties.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

  • 2-(4-Chlorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Fluorophenyl)-4,7-dichloroquinazoline
  • 2-(4-Methylphenyl)-4,7-dichloroquinazoline

Comparison:

Activité Biologique

2-(4-Bromophenyl)-4,7-dichloroquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group and two chlorine atoms at the 4 and 7 positions of the quinazoline ring, contributing to its structural complexity and diverse pharmacological properties. The molecular formula is C9H5BrCl2N\text{C}_9\text{H}_5\text{BrCl}_2\text{N} with a molecular weight of 305.05 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Anticancer Properties

Research indicates that 2-(4-Bromophenyl)-4,7-dichloroquinazoline exhibits significant inhibitory effects on various kinases involved in cancer signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can interfere with tumor growth and proliferation. Quinazoline derivatives have been extensively studied for their anticancer properties, showcasing a range of bioactivities including:

  • Inhibition of cell proliferation : Studies have demonstrated that this compound can effectively inhibit the growth of cancer cells by targeting specific kinases.
  • Induction of apoptosis : The compound has been shown to induce programmed cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, 2-(4-Bromophenyl)-4,7-dichloroquinazoline has displayed potential antimicrobial and anti-inflammatory activities:

  • Antimicrobial activity : Preliminary studies suggest that this compound may possess efficacy against various bacterial strains, indicating its potential use in treating infections.
  • Anti-inflammatory effects : The compound has been linked to reduced inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Kinase Inhibition

The primary mechanism through which 2-(4-Bromophenyl)-4,7-dichloroquinazoline exerts its biological effects is through the inhibition of specific kinases. Molecular docking studies have been utilized to analyze binding affinities and elucidate mechanisms of action. For example, the compound has shown promising interactions with:

  • EGFR (Epidermal Growth Factor Receptor) : A key player in many cancers, targeting EGFR can hinder tumor progression.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibiting VEGFR can reduce angiogenesis, which is critical for tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazoline derivatives has been explored to identify how modifications affect biological activity. The unique halogenation pattern of 2-(4-Bromophenyl)-4,7-dichloroquinazoline enhances its binding affinity to target proteins compared to other derivatives.

Compound NameStructure CharacteristicsUnique Features
2-(3-Bromophenyl)-4-chloroquinazolineContains a bromophenyl group; only one chlorine atomLess chlorinated than the target compound
2-(4-Chlorophenyl)-6-chloroquinazolineDifferent halogen positioning; two chlorinesPotentially different biological activity profile
2-(4-Iodophenyl)-4,7-dichloroquinazolineSimilar structure but with iodine instead of bromineMay exhibit different reactivity due to iodine
2-(Phenyl)-4,7-dichloroquinazolineNo halogen substituents on phenyl groupLacks halogen functionality which may affect activity

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the cytotoxicity of 2-(4-Bromophenyl)-4,7-dichloroquinazoline against various cancer cell lines. For instance:

  • Breast Cancer : A study involving MCF-7/HER2 cells demonstrated that the compound inhibited cell growth effectively at specific concentrations, showcasing an IC50 value indicative of moderate potency.

Molecular Docking Analysis

Molecular docking studies have revealed that 2-(4-Bromophenyl)-4,7-dichloroquinazoline binds effectively to target kinases, with calculated binding energies suggesting strong interactions. These findings support the hypothesis that this compound could serve as a lead structure for developing new kinase inhibitors.

Pharmacokinetic Properties

Preliminary pharmacokinetic assessments indicate that derivatives of quinazolines generally comply with Lipinski's Rule of Five (Ro5), suggesting favorable absorption and permeability characteristics essential for drug development.

Propriétés

IUPAC Name

2-(4-bromophenyl)-4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFVCYASNVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680049
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405933-94-0
Record name 2-(4-Bromophenyl)-4,7-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one (38.7 mmol) is added to 50 ml thionylchloride and is heated at 40°. The mixture is treated with 6 ml dimethylformamide (DMF). After cooling to rt the mixture is stirred for 3 hrs. Customary working up gives 2-(4-bromo-phenyl)-4,7-dichloroquinazoline as a solid; m.p. 189-190°.
Name
2-(4-Bromo-phenyl)-7-chloro-3H-quinazolin-4-one
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 3
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 4
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)-4,7-dichloroquinazoline
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)-4,7-dichloroquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.